molecular formula C12H13N7O2 B2645154 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034326-35-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2645154
CAS RN: 2034326-35-5
M. Wt: 287.283
InChI Key: SKDGQUQJZVWAEO-UHFFFAOYSA-N
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Description

The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . It has a molecular weight of 179.18 and its IUPAC name is (6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 . This indicates the presence of a methoxy group, a triazolo group, a pyridazin group, and a pyrazole group in the molecule.

It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1332492-79-1 .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-18-8(5-6-14-18)12(20)13-7-10-16-15-9-3-4-11(21-2)17-19(9)10/h3-6H,7H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDGQUQJZVWAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

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